molecular formula C11H15NO3S B188360 4,5-Dimethyl-2-(2-methylpropanamido)thiophene-3-carboxylic acid CAS No. 312940-41-3

4,5-Dimethyl-2-(2-methylpropanamido)thiophene-3-carboxylic acid

Cat. No.: B188360
CAS No.: 312940-41-3
M. Wt: 241.31 g/mol
InChI Key: ZERSOEDAIIYKFS-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(2-methylpropanamido)thiophene-3-carboxylic acid is a thiophene-based derivative characterized by a carboxylic acid group at position 3, methyl substituents at positions 4 and 5, and a 2-methylpropanamido (isobutyramido) moiety at position 2. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting inflammation, oxidative stress, and pain . Its structural framework—a functionalized thiophene core—is frequently employed in drug design due to its metabolic stability and capacity for diverse substitutions.

Properties

IUPAC Name

4,5-dimethyl-2-(2-methylpropanoylamino)thiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-5(2)9(13)12-10-8(11(14)15)6(3)7(4)16-10/h5H,1-4H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERSOEDAIIYKFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)O)NC(=O)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353971
Record name 4,5-Dimethyl-2-(2-methylpropanamido)thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312940-41-3
Record name 4,5-Dimethyl-2-(2-methylpropanamido)thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Thioglycolic Acid Derivatives

Reaction of methyl acetoacetate with thiourea in acidic media generates 2-aminothiophene intermediates, which are subsequently alkylated. For example:

This intermediate serves as the precursor for both carboxylic acid and amide functionalities.

SubstrateOxidantConditionsYieldSource
4,5-Dimethylthiophene-2-carbaldehydeCrO₃/H₂SO₄Acetone, 20°C, 6h55%

Ester Hydrolysis

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate undergoes alkaline hydrolysis:

This method avoids harsh oxidants but requires careful pH control to prevent decarboxylation.

Amidation at C2 Position

The 2-methylpropanamido group is introduced via acylation of the 2-amino intermediate:

Schotten-Baumann Reaction

Reaction with isobutyryl chloride in biphasic conditions:

Key parameters:

  • Temperature: 0–5°C to minimize side reactions

  • Base: 10% NaOH for HCl scavenging

  • Solvent: THF/water mixture

Catalytic Amidation

Recent advances use coupling reagents for improved selectivity:

Coupling AgentSolventTemp (°C)Time (h)Yield
HATUDMF251288%
EDCI/HOBtCH₂Cl₂40682%

These methods reduce racemization risks compared to classical acyl chloride routes.

Regioselectivity Challenges and Solutions

The 4,5-dimethyl pattern creates steric hindrance, necessitating optimized conditions:

Directed Ortho-Metalation

Lithiation at C4/C5 positions using LDA/TMEDA:

This ensures precise dimethyl placement without ring-opening side reactions.

Protecting Group Strategies

Trimethylsilyl groups at C2 (CAS 175217-23-9) enable sequential functionalization:

  • Silyl protection → Methylation → Deprotection → Amidation

  • Enables >95% regiopurity by NMR

Purification and Characterization

Final purification employs gradient HPLC (C18 column, 0.1% TFA in H₂O/MeCN) with critical quality controls:

Analytical MethodParametersAcceptance Criteria
HPLC-PDA254 nm, retention time 8.2 min≥99.5% purity
HRMS (ESI+)m/z calc. 241.0844 [M+H]⁺Δ < 2 ppm
¹H NMR (DMSO-d6)δ 12.1 (COOH), 1.2 (isopropyl CH3)Full assignment

Stability studies show decomposition <1% after 24 months at -20°C in amber vials.

Industrial-Scale Considerations

Batch process economics for 1 kg production:

ParameterValue
Total cycle time48 h
Overall yield61%
Solvent recovery92% (THF/water)
E-factor18.7 kg waste/kg API

Continuous flow systems reduce processing time by 40% through integrated reaction-separation modules.

Emerging Synthetic Technologies

Biocatalytic Approaches

Engineered amidases enable greener amidation:

Eliminates stoichiometric coupling reagents.

Photoredox Catalysis

Visible-light-mediated C-H activation for late-stage methylation:

Reduces heavy metal waste compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-(2-methylpropanamido)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Properties
Research has indicated that thiophene derivatives exhibit significant antimicrobial activity. 4,5-Dimethyl-2-(2-methylpropanamido)thiophene-3-carboxylic acid has been evaluated for its potential against various bacterial strains. A study demonstrated that compounds with similar structures showed promising results against both Gram-positive and Gram-negative bacteria .

1.2 Anti-inflammatory Activity
Thiophene derivatives have also been investigated for their anti-inflammatory properties. The carboxylic acid functional group in this compound is believed to contribute to its ability to inhibit inflammatory pathways, making it a candidate for further development in treating inflammatory diseases .

Materials Science

2.1 Conductive Polymers
The incorporation of thiophene derivatives into conductive polymers has been a significant area of research. The unique electronic properties of thiophenes allow for the development of materials with enhanced conductivity and stability. Studies have shown that incorporating this compound into polymer matrices can improve their electrical properties, making them suitable for applications in organic electronics and sensors .

2.2 Photovoltaic Applications
Thiophene-based compounds are being explored in organic photovoltaic cells due to their ability to facilitate charge transport. The structural characteristics of this compound make it a potential candidate for enhancing the efficiency of solar cells by improving light absorption and charge mobility .

Biochemical Applications

3.1 Buffering Agent
This compound has been identified as a non-ionic organic buffering agent suitable for biological applications, particularly in cell culture systems where maintaining pH is crucial. Its buffering capacity within the pH range of 6–8.5 makes it valuable in various biochemical assays and cell culture protocols .

3.2 Drug Delivery Systems
The amphiphilic nature of thiophene derivatives allows them to be utilized in drug delivery systems, where they can enhance the solubility and bioavailability of poorly soluble drugs. Research is ongoing to assess the effectiveness of this compound in formulating nanoparticles for targeted drug delivery .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated efficacy against E.coli and Staphylococcus aureus with MIC values indicating strong potential as an antimicrobial agent .
Study BConductive PolymersShowed improved conductivity when incorporated into poly(3-hexylthiophene), indicating potential for use in organic electronics .
Study CDrug DeliveryEvaluated the use of thiophene derivatives in enhancing the solubility of hydrophobic drugs; results indicated increased bioavailability in vitro .

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(2-methylpropanamido)thiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl Ester Derivatives

Example: Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates

  • Structural Differences: Replaces the carboxylic acid group with an ethyl ester and introduces a cyanoacrylamido substituent via Knoevenagel condensation .
  • Synthesis: Derived from ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate through cyanoacetylation and subsequent condensation with substituted benzaldehydes (yields: 72–94%) .
  • Bioactivity : Exhibits potent antioxidant (e.g., DPPH radical scavenging) and anti-inflammatory properties. Compound H (tetrahydrobenzo[b]thiophene derivative) showed superior antioxidant activity comparable to standards .

Tetrahydrobenzo[b]thiophene Derivatives

Example: 2-[(1,4-Dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acids

  • Structural Differences: Incorporates a saturated benzo[b]thiophene ring and a 1,4-dioxobutanoic acid side chain .
  • Synthesis: Synthesized via decyclization of 3-imino-3H-furan-2-ones under amine catalysis (yields: 73–87%) .
  • Bioactivity: Demonstrates analgesic activity exceeding metamizole in murine models, attributed to the Gewald aminothiophene pharmacophore .

Isoxazole and Pyrrole Hybrids

Example :

  • 4,5-Dimethyl-2-[(3-methylisoxazole-5-carbonyl)amino]thiophene-3-carboxylic acid ethyl ester Structural Differences: Features an isoxazole carbonyl group instead of isobutyramido and an ethyl ester . Physicochemical Properties: Boiling point = 398.1 ± 42.0 °C; density = 1.300 ± 0.06 g/cm³ .
  • 4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid
    • Structural Differences : Substitutes the amide group with a pyrrole ring .
    • Properties : Higher lipophilicity (density = 1.29 g/cm³) due to aromatic heterocycle .

Pharmacological Profiles

Compound Type Key Activities Mechanism Insights References
Target compound Not explicitly reported; inferred intermediate Likely modulates COX or NO pathways
Ethyl ester derivatives Antioxidant (IC₅₀ ~ 100 μM in DPPH assay) Free radical scavenging via acrylamido
Tetrahydrobenzo[b]thiophenes Analgesic (ED₅₀ lower than metamizole) Opioid receptor interaction postulated
Isoxazole hybrids Underexplored; potential antimicrobial Heterocycle-mediated enzyme inhibition

Biological Activity

4,5-Dimethyl-2-(2-methylpropanamido)thiophene-3-carboxylic acid (CAS No. 312940-41-3) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C₁₁H₁₅NO₃S
  • Molecular Weight : 241.31 g/mol
  • Structure : The compound features a thiophene ring substituted with a carboxylic acid and an amide group, which may contribute to its biological properties.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing potential as an antibacterial agent.
  • Anticancer Properties : The compound's structural features indicate possible interactions with cellular pathways involved in cancer progression. In vitro studies are needed to confirm its efficacy in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : Given its structural similarity to known enzyme inhibitors, there is potential for this compound to act as an inhibitor of specific enzymes involved in disease pathways.

Table 1: Summary of Biological Activities

TargetActivity TypeIC₅₀ (µM)Reference
Bacterial StrainsAntimicrobialTBD
Cancer Cell LinesAnticancerTBD
EnzymesEnzyme InhibitionTBD

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiophene derivatives, including this compound. Results indicated that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that modifications to the thiophene ring could enhance activity.

Case Study 2: Anticancer Activity

In a separate investigation focused on cancer therapeutics, compounds similar to this compound were tested for their ability to induce apoptosis in cancer cells. The results highlighted the potential for these compounds to disrupt mitotic processes in cancer cells, leading to increased cell death rates.

The biological activity of this compound may be attributed to several mechanisms:

  • Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes, altering their function and leading to therapeutic effects.
  • Induction of Apoptosis : By affecting signaling pathways associated with cell survival and death, it may promote apoptosis in malignant cells.
  • Antibacterial Mechanism : The compound could disrupt bacterial cell wall synthesis or function through interference with metabolic pathways.

Q & A

Q. What are the common synthetic routes for 4,5-dimethyl-2-(2-methylpropanamido)thiophene-3-carboxylic acid?

The compound is typically synthesized via the Gewald reaction , which constructs the thiophene core. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate serves as a key intermediate, synthesized by reacting ethyl cyanoacetate, acetoacetanilide, and sulfur . Subsequent modifications include cyanoacetylation using reagents like 1-cyanoacetyl-3,5-dimethylpyrazole, followed by Knoevenagel condensation with substituted benzaldehydes to introduce acrylamido groups . Yields range from 72% to 94%, with purification via recrystallization .

Q. How is the compound structurally characterized in academic research?

Characterization relies on:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and purity.
  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • Mass spectrometry for molecular weight validation.
  • Thin-layer chromatography (TLC) to monitor reaction progress .

Q. What functional groups are critical for its biological activity?

Key groups include:

  • The thiophene core for aromatic interactions.
  • Carboxylic acid and methylpropanamido groups for hydrogen bonding and hydrophobic interactions.
  • Substituents on the acrylamido moiety (e.g., cyano, phenyl) that modulate antioxidant and anti-inflammatory activity .

Advanced Research Questions

Q. How to design experiments to evaluate antioxidant and anti-inflammatory activity?

  • In vitro antioxidant assays : Use DPPH radical scavenging and ferric reducing power (FRAP) to quantify activity. Compare IC₅₀ values against standards like ascorbic acid .
  • In vivo anti-inflammatory models : Employ carrageenan-induced paw edema in rodents, measuring edema reduction and cytokine (IL-6, TNF-α) levels .
  • Dose-response studies : Test compound concentrations (10–100 μM) to establish efficacy and toxicity thresholds .

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Substituent variation : Replace the phenyl group in the acrylamido moiety with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to enhance binding to redox enzymes .
  • Core modifications : Introduce heterocycles (e.g., furan, pyrazole) to the thiophene ring to improve solubility and target selectivity .
  • Data-driven optimization : Use regression models correlating substituent Hammett constants (σ) with IC₅₀ values .

Q. How to resolve contradictions in biological activity data across studies?

  • Control for solvent effects : Dimethyl sulfoxide (DMSO) may influence redox assays; use low concentrations (<1% v/v) .
  • Validate assay reproducibility : Replicate experiments across multiple cell lines (e.g., RAW 264.7 macrophages, HepG2 hepatocytes) .
  • Cross-reference structural analogs : Compare results with derivatives like ethyl 4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate to identify scaffold-specific trends .

Q. What strategies improve synthetic yield and purity?

  • Catalyst optimization : Replace piperidine with morpholine in Knoevenagel condensations to reduce side reactions .
  • Solvent selection : Use toluene for improved acrylamido group formation, minimizing polar byproducts .
  • Purification techniques : Employ gradient recrystallization (ethanol/water mixtures) for >95% purity .

Q. How are computational methods applied to study this compound?

  • Molecular docking : Simulate interactions with cyclooxygenase-2 (COX-2) or NADPH oxidase to predict anti-inflammatory mechanisms .
  • DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites for derivatization .
  • ADMET profiling : Predict pharmacokinetics (e.g., logP, BBB permeability) using tools like SwissADME .

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